5-[3-(4-Methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one
Description
5-[3-(4-Methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one is a complex organic compound that features a piperidinone ring fused with an oxadiazole moiety and a methoxy-substituted phenyl group
Properties
IUPAC Name |
5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-7-11(20-2)4-5-12(9)14-17-15(21-18-14)10-3-6-13(19)16-8-10/h4-5,7,10H,3,6,8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYHDAGZHWSUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=NOC(=N2)C3CCC(=O)NC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Piperidinone Ring: The oxadiazole intermediate is then reacted with a suitable piperidinone precursor under conditions that promote nucleophilic substitution or cyclization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-Methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy group can yield 4-methoxy-2-methylbenzoic acid, while reduction of the oxadiazole ring can produce piperidin-2-one derivatives.
Scientific Research Applications
5-[3-(4-Methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structural features.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-[3-(4-Methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and piperidinone moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methylphenylboronic acid: Shares the methoxy and methyl-substituted phenyl group.
Piperidine Derivatives: Compounds like piperidin-2-one and its derivatives.
Uniqueness
5-[3-(4-Methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one is unique due to the combination of the oxadiazole ring with the piperidinone structure, which imparts distinct chemical and biological properties not commonly found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
